Me-Tet-PEG4-NHBoc

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H40N6O7 |

|---|---|

Molecular Weight |

548.6 g/mol |

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C26H40N6O7/c1-20-29-31-24(32-30-20)22-7-5-21(6-8-22)19-28-23(33)9-11-35-13-15-37-17-18-38-16-14-36-12-10-27-25(34)39-26(2,3)4/h5-8H,9-19H2,1-4H3,(H,27,34)(H,28,33) |

InChI Key |

NLCNHVGGRZZZPT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Me-Tet-PEG4-NHBoc: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Me-Tet-PEG4-NHBoc is a bifunctional linker molecule integral to the advancement of bioconjugation and targeted drug delivery. Its unique architecture, featuring a methyl-tetrazine moiety, a polyethylene glycol (PEG) spacer, and a Boc-protected amine, offers a versatile platform for the construction of complex biomolecules, most notably antibody-drug conjugates (ADCs). This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its role in inverse electron demand Diels-Alder (iEDDA) chemistry.

Chemical Structure and Properties

This compound, with the CAS Number 2143955-71-7, possesses a well-defined structure designed for specific chemical reactivity and biocompatibility. The molecule consists of a methyl-tetrazine (Me-Tet) group, which serves as a highly reactive "click chemistry" handle. This is connected to a four-unit polyethylene glycol (PEG4) spacer that enhances solubility and provides spatial separation between conjugated molecules. The linker is terminated with a tert-butyloxycarbonyl (Boc) protected amine (NHBoc), which can be deprotected to reveal a primary amine for further functionalization.

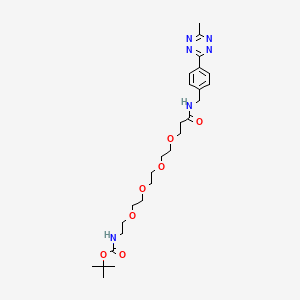

A visual representation of the chemical structure is provided below:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 2143955-71-7 |

| Molecular Formula | C26H40N6O7 |

| Molecular Weight | 548.64 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |

| Storage | Store at -20°C for long-term stability |

Core Application: Inverse Electron Demand Diels-Alder (iEDDA) Reaction

The primary utility of this compound lies in its ability to participate in the inverse electron demand Diels-Alder (iEDDA) reaction. This "click chemistry" reaction is renowned for its rapid kinetics, high specificity, and biocompatibility, making it ideal for applications in complex biological systems. The methyl-tetrazine moiety of this compound reacts selectively with a strained alkene, most commonly a trans-cyclooctene (TCO) derivative, to form a stable covalent bond.

Caption: iEDDA reaction of this compound with a TCO-functionalized molecule.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly available, its synthesis would generally involve the coupling of a methyl-tetrazine derivative to a pre-formed Boc-NH-PEG4-amine linker. The purification of such PEGylated compounds often relies on techniques like reversed-phase high-performance liquid chromatography (RP-HPLC).

General Protocol for iEDDA Reaction with a TCO-Functionalized Protein:

This protocol provides a general workflow for the conjugation of this compound to a TCO-modified protein.

-

Reagent Preparation:

-

Dissolve the TCO-functionalized protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

Prepare a stock solution of this compound in an organic solvent such as DMSO.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the protein solution. A molar excess of the tetrazine linker is typically used to ensure complete reaction with the TCO groups.

-

Incubate the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by following the disappearance of the characteristic pink color of the tetrazine.

-

-

Purification of the Conjugate:

-

Remove the excess, unreacted this compound and other small molecules using a desalting column or size-exclusion chromatography (SEC).

-

The purified protein conjugate can be characterized by methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm successful conjugation.

-

Caption: General workflow for iEDDA conjugation.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in the development of novel therapeutics, particularly in the field of Antibody-Drug Conjugates (ADCs). The iEDDA reaction allows for the site-specific conjugation of cytotoxic drugs to antibodies, resulting in ADCs with improved homogeneity and therapeutic indices. The Boc-protected amine provides a latent functional group that can be deprotected for the attachment of other molecules of interest, further expanding its utility in creating multifunctional therapeutic agents.

Conclusion

This compound is a powerful and versatile bifunctional linker that has become an enabling tool for researchers in chemistry, biology, and medicine. Its well-defined structure and predictable reactivity in iEDDA ligations facilitate the construction of sophisticated bioconjugates for a range of applications, from basic research to the development of next-generation targeted therapies.

Me-Tet-PEG4-NHBoc: A Technical Guide to its Application in Antibody-Drug Conjugate Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the use of Me-Tet-PEG4-NHBoc, a heterobifunctional linker, in the advanced synthesis of Antibody-Drug Conjugates (ADCs). This document provides a comprehensive overview of its core application, leveraging bioorthogonal click chemistry for the site-specific conjugation of cytotoxic payloads to monoclonal antibodies. Detailed experimental methodologies, quantitative data, and visual representations of the underlying chemical and biological processes are provided to facilitate its practical implementation in research and development settings.

Core Concepts and Application

This compound is a key enabling reagent for the construction of ADCs through the highly efficient and bioorthogonal inverse-electron demand Diels-Alder (iEDDA) reaction. Its structure comprises three key functional components:

-

Methyl-Tetrazine (Me-Tet): An exceptionally reactive dienophile that rapidly and specifically reacts with a trans-cyclooctene (TCO) dienophile. This "click chemistry" reaction is characterized by its high speed and specificity, proceeding efficiently under mild, aqueous conditions without interfering with biological functionalities.

-

Polyethylene Glycol (PEG4): A four-unit polyethylene glycol spacer that enhances the hydrophilicity of the linker-payload complex. This increased water solubility can improve the pharmacokinetic properties of the resulting ADC and prevent aggregation.

-

Boc-Protected Amine (NHBoc): A primary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under a variety of conditions but can be readily removed under acidic conditions to reveal a primary amine. This amine then serves as a versatile attachment point for a cytotoxic payload.

The primary application of this compound is to act as a bridge, covalently connecting a therapeutic payload to an antibody. The workflow involves a two-stage process: first, the payload is attached to the linker, and second, the linker-payload conjugate is "clicked" onto a TCO-modified antibody.

Quantitative Data

The efficacy of the this compound linker is fundamentally tied to the kinetics of the tetrazine-TCO ligation. The reaction is known for its exceptional speed, which allows for efficient conjugation at low concentrations.

| Parameter | Value | Conditions | Reference(s) |

| Second-Order Rate Constant (k) | > 800 M⁻¹s⁻¹ | Aqueous buffers (e.g., PBS) | [1] |

| Reaction Time | Minutes to a few hours | Room temperature | [2] |

| Required Concentration | Nanomolar to micromolar | Biological media | [1] |

| pH Range | 6.0 - 9.0 | Phosphate-buffered saline (PBS) | [3] |

Experimental Protocols

The following section outlines a representative multi-step protocol for the synthesis of an ADC using this compound. This protocol is a composite of established methodologies for each chemical step.

Preparation of the Drug-Linker Conjugate

This phase involves the deprotection of the Boc group on this compound and the subsequent conjugation of a cytotoxic payload. For this example, we will use a payload containing an N-hydroxysuccinimide (NHS) ester reactive group, such as an activated form of Monomethyl Auristatin E (MMAE).

A. Boc Deprotection of this compound

-

Dissolution: Dissolve this compound in an anhydrous solvent such as dichloromethane (DCM) or dioxane.

-

Acid Treatment: Add a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to the solution.[4] The reaction is usually carried out at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry to ensure complete removal of the Boc group.

-

Solvent Removal: Upon completion, remove the solvent and excess acid under reduced pressure.

-

Purification: The resulting Me-Tet-PEG4-NH2 can be purified by an appropriate method, such as precipitation or chromatography, to yield the free amine.

B. Conjugation of Payload to Me-Tet-PEG4-NH2

-

Dissolution: Dissolve the deprotected linker (Me-Tet-PEG4-NH2) and the NHS-ester activated payload in a suitable anhydrous, amine-free solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3]

-

Reaction: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture to facilitate the reaction between the primary amine of the linker and the NHS ester of the payload.

-

Incubation: Allow the reaction to proceed at room temperature for several hours to overnight, with protection from light if the payload is light-sensitive.[5]

-

Purification: Purify the resulting drug-linker conjugate (e.g., Me-Tet-PEG4-MMAE) using reverse-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted components.

-

Characterization: Confirm the identity and purity of the drug-linker conjugate by mass spectrometry and HPLC.

Preparation of the TCO-Modified Antibody

This involves the modification of the antibody with a TCO-NHS ester to introduce the reactive handles for the click reaction.

-

Buffer Exchange: Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS) at a pH of 7.2-8.0, at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).[6]

-

TCO-NHS Ester Preparation: Dissolve a TCO-PEGx-NHS ester in anhydrous DMSO to create a stock solution.[2]

-

Conjugation Reaction: Add a molar excess (typically 5-20 fold) of the TCO-NHS ester solution to the antibody solution.[7]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

Purification: Remove excess, unreacted TCO-NHS ester using a desalting column or tangential flow filtration, exchanging the buffer back to a storage-stable buffer like PBS.[2]

-

Characterization: Determine the average number of TCO groups per antibody, known as the degree of labeling (DOL), using UV-Vis spectroscopy or mass spectrometry.

Final ADC Synthesis via iEDDA Reaction

-

Reaction Setup: Combine the TCO-modified antibody and the drug-linker conjugate in a suitable reaction buffer (e.g., PBS, pH 7.4) at room temperature.[2]

-

Incubation: The reaction is typically rapid and can be complete within 1-2 hours.

-

Purification: Purify the final ADC from any unreacted drug-linker conjugate and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration.[8]

-

Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state. Common analytical techniques include:

-

Hydrophobic Interaction Chromatography (HIC): To determine the DAR distribution.[9]

-

Size-Exclusion Chromatography (SEC): To assess the level of aggregation.

-

Mass Spectrometry (MS): To confirm the identity and determine the average DAR of the intact ADC, as well as to analyze the light and heavy chains after reduction.[1][10]

-

Visualizations

Experimental Workflow

The following diagram illustrates the logical steps for synthesizing an ADC using this compound.

Caption: ADC Synthesis Workflow using this compound.

Signaling Pathway for MMAE-based ADC

This diagram illustrates the mechanism of action of an ADC carrying the cytotoxic payload Monomethyl Auristatin E (MMAE), a potent tubulin inhibitor.[11][12]

Caption: Mechanism of action for an MMAE-based ADC.

References

- 1. criver.com [criver.com]

- 2. interchim.fr [interchim.fr]

- 3. thermofisher.com [thermofisher.com]

- 4. youtube.com [youtube.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. escholarship.org [escholarship.org]

- 7. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overview of Antibody Purification - Creative Proteomics [creative-proteomics.com]

- 9. youtube.com [youtube.com]

- 10. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of Me-Tet-PEG4-NHBoc

For Researchers, Scientists, and Drug Development Professionals

Abstract

Me-Tet-PEG4-NHBoc is a heterobifunctional linker molecule integral to the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). Its utility is rooted in the principles of bioorthogonal chemistry, specifically the inverse electron demand Diels-Alder (iEDDA) reaction. This guide elucidates the core mechanism of action of this compound, providing a technical overview of the underlying chemistry, representative experimental protocols, and quantitative data derived from analogous systems. The information presented is intended to equip researchers with the foundational knowledge required to effectively utilize this and similar reagents in their work.

Core Mechanism of Action: The Inverse Electron Demand Diels-Alder (iEDDA) Reaction

The primary mechanism of action of this compound is its participation in an inverse electron demand Diels-Alder (iEDDA) reaction. This specific type of [4+2] cycloaddition occurs between the electron-deficient tetrazine ring of this compound and an electron-rich dienophile, most commonly a strained trans-cyclooctene (TCO) derivative.[1][2]

This reaction is classified as a "click chemistry" process due to its high efficiency, specificity, and biocompatibility.[3] Key features of the tetrazine-TCO iEDDA reaction include:

-

Bioorthogonality: The reaction proceeds with high selectivity in complex biological environments without interfering with native biochemical processes.[3]

-

Rapid Kinetics: The reaction is exceptionally fast, with second-order rate constants for similar tetrazine derivatives reported to be in the range of 10³ to 10⁶ M⁻¹s⁻¹.[4]

-

Irreversibility: The initial cycloaddition is followed by a retro-Diels-Alder reaction that releases nitrogen gas (N₂), driving the reaction to completion and forming a stable covalent bond.[3]

-

Catalyst-Free: The reaction does not require a metal catalyst, which is advantageous for biological applications.[3]

The this compound molecule consists of three key components:

-

Methyltetrazine (Me-Tet): The reactive moiety that participates in the iEDDA reaction.

-

Polyethylene Glycol (PEG4): A four-unit polyethylene glycol spacer that enhances solubility and provides spatial separation between the conjugated molecules.

-

Boc-Protected Amine (NHBoc): A tert-butyloxycarbonyl-protected amine group that, upon deprotection, allows for conjugation to a second molecule of interest.

Signaling Pathways and Experimental Workflows

The application of this compound does not directly modulate a specific signaling pathway. Instead, it serves as a tool to create bioconjugates that can then be used to probe or manipulate signaling pathways. For example, an antibody conjugated to a cytotoxic drug via a this compound-derived linker can be used to target and kill cancer cells that overexpress a particular receptor, thereby impacting cell survival signaling.

The general experimental workflow for utilizing this compound in a bioconjugation experiment, such as the creation of an ADC, can be visualized as a two-step process. First, the molecule of interest (e.g., a cytotoxic drug) is coupled to the deprotected amine of the linker. Subsequently, this construct is reacted with a TCO-modified antibody.

A more detailed representation of the iEDDA reaction at the molecular level is provided below.

Quantitative Data Summary

| Parameter | Value | Compound/System | Reference |

| Second-Order Rate Constant (k₂) | ~1 - 10 x 10³ M⁻¹s⁻¹ | Tetrazine & TCO | [4] |

| Modification Efficiency | 78% ± 10% | scFv modification with Tetrazine-Styrene | [1] |

| Reaction Conditions | pH 6-9, Room Temperature | General Tetrazine-TCO Ligation | [4] |

Note: The provided quantitative data is based on similar tetrazine-TCO systems and should be considered representative. Empirical optimization is recommended for specific applications.

Detailed Experimental Protocols

The following are representative protocols for antibody modification with a TCO group and subsequent conjugation with a tetrazine-containing molecule, adapted from published methodologies.

Protocol 1: Modification of an Antibody with a TCO-NHS Ester

Objective: To introduce a trans-cyclooctene (TCO) moiety onto an antibody for subsequent reaction with a tetrazine-functionalized molecule.

Materials:

-

Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

-

TCO-NHS ester (e.g., TCO-PEG4-NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

Procedure:

-

Antibody Preparation: Prepare a solution of the antibody at a concentration of 1-5 mg/mL in PBS. If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into PBS using a spin desalting column.

-

TCO-NHS Ester Solution: Immediately before use, dissolve the TCO-NHS ester in a small amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.

-

Reaction Setup: Add the TCO-NHS ester stock solution to the antibody solution. A 10-20 molar excess of the TCO-NHS ester relative to the antibody is a common starting point for optimization. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody integrity.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

-

Purification: Remove the excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with PBS.

-

Characterization: Determine the degree of labeling (DOL) of the TCO-modified antibody using methods such as MALDI-TOF mass spectrometry or by reacting with a fluorescently labeled tetrazine and measuring the absorbance.

Protocol 2: iEDDA Reaction Between a TCO-Modified Antibody and a Tetrazine-Functionalized Molecule

Objective: To conjugate a tetrazine-containing molecule (e.g., Me-Tet-PEG4-Payload) to a TCO-modified antibody.

Materials:

-

TCO-modified antibody (from Protocol 4.1)

-

Tetrazine-functionalized molecule of interest

-

PBS, pH 7.4

Procedure:

-

Reactant Preparation: Prepare a solution of the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO or water).

-

Reaction Setup: Add the tetrazine-functionalized molecule to the solution of the TCO-modified antibody. A 1.5 to 5-fold molar excess of the tetrazine compound over the TCO groups on the antibody is typically used.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

Purification (Optional): If necessary, remove any unreacted tetrazine-functionalized molecule using a spin desalting column or size exclusion chromatography.

-

Characterization: Analyze the final conjugate using SDS-PAGE, which should show a shift in the molecular weight of the antibody. Further characterization can be performed using mass spectrometry and functional assays (e.g., ELISA to confirm antigen binding).[2]

Conclusion

This compound is a versatile chemical tool that leverages the power of the inverse electron demand Diels-Alder reaction for the precise and efficient construction of bioconjugates. Its bioorthogonal reactivity, rapid kinetics, and the stability of the resulting conjugate make it an invaluable asset in the development of sophisticated biomolecules such as ADCs. While specific quantitative data for this particular linker is not extensively published, the wealth of information on analogous systems provides a strong foundation for its successful implementation in research and development. The protocols and data presented in this guide offer a starting point for researchers to harness the potential of this compound in their bioconjugation strategies.

References

- 1. Site-Specific Antibody Functionalization Using Tetrazine–Styrene Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]

- 4. The inverse electron-demand Diels-Alder reaction as a new methodology for the synthesis of 225Ac-labelled radioimmunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Me-Tet-PEG4-NHBoc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Me-Tet-PEG4-NHBoc, a heterobifunctional linker critical in the field of bioconjugation and drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs). This document details a proposed synthetic pathway, experimental protocols, and expected characterization data based on established chemical principles and data from analogous compounds.

Introduction

This compound is a key linker molecule featuring a methyl-tetrazine moiety for bioorthogonal click chemistry, a tetraethylene glycol (PEG4) spacer to enhance solubility and pharmacokinetics, and a Boc-protected amine for subsequent conjugation. The tetrazine group participates in an inverse-electron-demand Diels-Alder (iEDDA) reaction with a strained alkene, such as trans-cyclooctene (TCO), providing a rapid and highly specific method for conjugating molecules in complex biological environments. The Boc-protected amine offers a stable, yet readily deprotectable, handle for the attachment of payloads or other functionalities.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₂₆H₄₀N₆O₇ |

| Molecular Weight | 548.64 g/mol |

| Appearance | Expected to be a reddish solid or oil |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂ |

| Purity (Typical) | >95% (as determined by HPLC) |

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a multi-step process involving the preparation of two key intermediates: a methyl-tetrazine carboxylic acid and a mono-Boc-protected PEG4 diamine, followed by their coupling.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed, proposed experimental protocols for the synthesis of this compound.

Synthesis of 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid

This procedure is adapted from general methods for synthesizing unsymmetrical tetrazines.[1]

-

Reaction Setup: In a round-bottom flask maintained under an inert atmosphere (e.g., nitrogen or argon), combine 4-cyanobenzoic acid (1 equivalent) and acetamidine hydrochloride (5 equivalents).

-

Addition of Hydrazine: Cautiously add anhydrous hydrazine (10-20 equivalents) to the solid mixture with stirring. Caution: This reaction is exothermic and releases ammonia gas; it must be performed in a well-ventilated fume hood.

-

Reaction: Stir the reaction mixture at 80°C for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Oxidation: After cooling to room temperature, the intermediate dihydrotetrazine is oxidized. This can be achieved by the careful addition of an oxidizing agent such as sodium nitrite in an acidic medium.

-

Purification: The crude product is purified by reverse-phase High-Performance Liquid Chromatography (HPLC) to yield the desired 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid as a purple solid.

Synthesis of mono-Boc-PEG4-diamine (Boc-NH-PEG4-NH₂)

This protocol describes the selective mono-protection of a diamine, which can be challenging due to the potential for di-substitution.[2]

-

Reaction Setup: Dissolve H₂N-PEG4-NH₂ (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Controlled Addition of Boc Anhydride: Cool the solution in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (0.8-1.0 equivalents) in the same solvent dropwise over several hours with vigorous stirring. The sub-stoichiometric amount of (Boc)₂O is crucial to minimize the formation of the di-Boc protected by-product.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Workup and Purification: Concentrate the reaction mixture under reduced pressure. The desired mono-Boc protected product is separated from unreacted diamine and the di-Boc protected by-product by column chromatography (silica gel or reverse-phase).

Amide Coupling to form this compound

This final step involves a standard amide bond formation.[3][4][5]

-

Activation of Carboxylic Acid: Dissolve 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid (1 equivalent) in an anhydrous solvent such as dimethylformamide (DMF). Add N-hydroxysuccinimide (NHS) (1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents). Stir the mixture at room temperature for 1-2 hours to form the NHS-activated ester.

-

Coupling Reaction: To the solution of the activated tetrazine, add a solution of Boc-NH-PEG4-NH₂ (1.1 equivalents) in DMF.

-

Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by LC-MS.

-

Purification: Upon completion, the solvent is removed under high vacuum. The final product, this compound, is purified by reverse-phase HPLC.

Characterization

The structure and purity of the synthesized this compound would be confirmed using a combination of analytical techniques. The following tables provide expected and representative data based on closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Representative ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.5 | d | Aromatic protons on the tetrazine ring |

| ~7.8 | d | Aromatic protons ortho to the PEG linker |

| ~4.3 | t | -CH₂- adjacent to the amide nitrogen |

| ~3.6 | m | PEG backbone protons (-O-CH₂-CH₂-O-) |

| ~3.1 | t | -CH₂- adjacent to the Boc-protected amine |

| ~3.0 | s | Methyl protons on the tetrazine ring |

| ~1.4 | s | tert-butyl protons of the Boc group |

Table 3: Representative ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | Amide carbonyl carbon |

| ~167 | Tetrazine ring carbon (adjacent to methyl) |

| ~163 | Tetrazine ring carbon (adjacent to aryl) |

| ~156 | Boc carbonyl carbon |

| ~135-128 | Aromatic carbons |

| ~80 | Quaternary carbon of the Boc group |

| ~70 | PEG backbone carbons |

| ~40 | Carbons adjacent to nitrogens in PEG chain |

| ~28 | Methyl carbons of the Boc group |

| ~21 | Methyl carbon on the tetrazine ring |

Note: The exact chemical shifts will depend on the solvent and specific conformation of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the final product.

Table 4: Expected Mass Spectrometry Data

| Ionization Mode | Expected m/z |

| ESI+ | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |

| ESI- | [M-H]⁻ |

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the final compound. A typical method would involve a reverse-phase C18 column with a gradient elution of acetonitrile and water (often with 0.1% trifluoroacetic acid). The purity is determined by the percentage of the area of the product peak relative to the total area of all peaks in the chromatogram.

Application in Drug Development: ADC Synthesis Workflow

This compound serves as a linker in the synthesis of ADCs. The following diagram illustrates the logical workflow.

Caption: Workflow for ADC synthesis using this compound.

Conclusion

This technical guide outlines the synthesis and characterization of this compound, a versatile linker for advanced bioconjugation applications. The proposed synthetic route, based on established chemical transformations, provides a clear pathway for its preparation. The characterization data, while representative, offers a solid framework for the quality control of this important molecule. The logical workflows presented highlight its utility in the development of targeted therapeutics such as ADCs.

References

- 1. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]

- 3. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

- 4. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]

- 5. broadpharm.com [broadpharm.com]

The Inverse Electron Demand Diels-Alder Reaction: A Technical Guide for Researchers and Drug Development Professionals

The inverse electron demand Diels-Alder (IEDDA) reaction has emerged as a powerful tool in chemical biology, materials science, and drug development, owing to its rapid kinetics, high specificity, and biocompatibility. This technical guide provides an in-depth overview of the core principles of the IEDDA reaction, detailed experimental protocols, and quantitative data to facilitate its application in research and therapeutic development.

Core Principles

The IEDDA reaction is a [4+2] cycloaddition between an electron-poor diene and an electron-rich dienophile.[1] This is in contrast to the "normal" Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile. The reversal of electron demand is achieved by incorporating electron-withdrawing groups on the diene and electron-donating groups on the dienophile.[2] This unique electronic arrangement leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) of the dienophile and the lowest unoccupied molecular orbital (LUMO) of the diene, resulting in exceptionally fast reaction rates.[2][3]

The most prominent class of dienes used in IEDDA reactions are 1,2,4,5-tetrazines, while highly strained alkenes and alkynes, such as trans-cyclooctenes (TCO), serve as efficient dienophiles.[3][4] The reaction between a tetrazine and a TCO derivative is often referred to as "tetrazine ligation" and is a cornerstone of bioorthogonal chemistry.[3][5] This reaction is characterized by its catalyst-free nature, proceeding readily under physiological conditions (aqueous environment, neutral pH, and ambient temperature), and producing only nitrogen gas as a byproduct.[1][3]

Quantitative Data: Reaction Kinetics

The second-order rate constants of IEDDA reactions are a critical parameter for their application, particularly in biological systems where low concentrations of reactants are often employed. The reactivity of the diene and dienophile can be tuned by modifying their electronic and steric properties. The following tables summarize the reported second-order rate constants for various tetrazine and dienophile pairs.

| Diene (Tetrazine) | Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | ~2000 | [6] |

| 3,6-diphenyl-s-tetrazine | trans-cyclooctene (TCO) | ~800 - 30000 | [7] |

| 6-Methyl-substituted tetrazine | trans-cyclooctene (TCO) | ~1000 | [7] |

| 3-(p-benzylaminophenyl)-6-methyl-s-tetrazine | trans-cyclooctene (TCO) | High | Not Specified |

| 3,6-bis(pyridyl)-1,2,4,5-tetrazine | Norbornene | 1.9 | [3][8] |

| Dipyridyl tetrazine | Strained alkynes (e.g., BCN) | Varies | [4] |

| Pyridyl-tetrazine | Arylethynyltrifluoroborates | up to 21 | [9] |

| Metallated 2-pyridyltetrazine | Vinylferrocene | 2.80 ± 0.1 | [10][11] |

| Metallated 2-pyridyltetrazine | Styrene | 6.03 x 10⁻² | [11] |

| Metallated 2-pyridyltetrazine | trans-cyclooctene (TCO) | 4.06 x 10⁵ | [11] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of IEDDA reactions. Below are protocols for a general tetrazine-TCO ligation and a more specific protein-protein conjugation.

General Tetrazine-TCO Ligation Protocol

This protocol describes a general procedure for the reaction between a TCO-containing molecule (A) and a tetrazine-containing molecule (B).[12]

Materials:

-

TCO-functionalized molecule (A)

-

Tetrazine-functionalized molecule (B)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve 0.01 mmol of the TCO-functionalized molecule (A) in 0.5 mL of DMF.

-

Prepare a 0.01 M solution of the tetrazine-functionalized molecule (B) in DMF.

-

Add the tetrazine solution dropwise to the solution of molecule A. The characteristic red color of the tetrazine should disappear upon reaction.

-

Continue adding the tetrazine solution until a faint red color persists, indicating the complete consumption of molecule A.

-

Evaporate the DMF under high vacuum to obtain the product (C).

-

Confirm the product formation and purity using appropriate analytical techniques, such as mass spectrometry.[12]

Protein-Protein Conjugation using TCO-Tetrazine Ligation

This protocol outlines the steps for conjugating two proteins using a TCO-NHS ester and a tetrazine-NHS ester.[1]

Materials:

-

Protein 1

-

Protein 2

-

TCO-PEG-NHS ester

-

Methyl-tetrazine-PEG-NHS ester

-

1 M Sodium Bicarbonate (NaHCO₃)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Spin desalting columns

Procedure:

Step 1: Activation of Protein 1 with TCO-NHS ester

-

In a microcentrifuge tube, mix 100 µg of Protein 1 with 5 µL of 1 M NaHCO₃ and 100 µL of PBS.

-

Add 20 nmol of TCO-PEG-NHS ester to the protein solution.

-

Incubate the reaction mixture at room temperature for 60 minutes.

-

Remove the excess, unreacted TCO-PEG-NHS ester using a spin desalting column according to the manufacturer's instructions.

Step 2: Activation of Protein 2 with Tetrazine-NHS ester

-

In a separate microcentrifuge tube, mix 100 µg of Protein 2 with 5 µL of 1 M NaHCO₃ and 100 µL of PBS.

-

Add 20 nmol of methyl-tetrazine-PEG-NHS ester to the protein solution.

-

Incubate the reaction mixture at room temperature for 60 minutes.

-

Remove the excess, unreacted tetrazine-PEG-NHS ester using a spin desalting column.

Step 3: IEDDA Conjugation

-

Mix the desalted TCO-activated Protein 1 and the desalted tetrazine-activated Protein 2 in a 1:1 molar ratio.

-

Rotate the reaction mixture for 1 hour at room temperature.

-

The resulting protein-protein conjugate is now ready for downstream applications.

Visualizations: Workflows and Pathways

Graphviz diagrams are provided below to illustrate key workflows involving the IEDDA reaction in drug development and research.

Caption: Workflow for pretargeted radioimmunotherapy using IEDDA.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 3. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]

- 6. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bot Detection [iris-biotech.de]

- 8. pure.eur.nl [pure.eur.nl]

- 9. Arylethynyltrifluoroborate Dienophiles for on Demand Activation of IEDDA Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tetrazine metallation boosts rate and regioselectivity of inverse electron demand Diels–Alder (iEDDA) addition of dienophiles - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC03805A [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. broadpharm.com [broadpharm.com]

The Indispensable Role of the Boc Protecting Group in Modern Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide synthesis and drug development, the strategic use of protecting groups is paramount. Among these, the tert-butyloxycarbonyl (Boc) group stands out as one of the most versatile and widely employed protecting groups for amines. Its popularity stems from its ease of introduction, stability under a range of reaction conditions, and, most critically, its facile removal under specific acidic conditions. This technical guide provides an in-depth exploration of the function and application of the Boc protecting group, offering a comprehensive resource for researchers and professionals in the chemical and pharmaceutical sciences.

Core Principles of the Boc Protecting Group

The Boc group is a carbamate-based protecting group that temporarily masks the nucleophilicity of primary and secondary amines, preventing them from undergoing unwanted side reactions. Its steric bulk and electronic properties render the protected amine unreactive towards many reagents, allowing for chemical transformations at other sites of a complex molecule.

Key Attributes of the Boc Protecting Group:

-

Stability: The Boc group is stable to a wide range of non-acidic conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation.[1]

-

Acid Labile: It is readily cleaved under acidic conditions, typically using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2]

-

Orthogonality: The acid-lability of the Boc group makes it orthogonal to other common protecting groups such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group. This orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS).[1]

Mechanism of Boc Protection and Deprotection

A thorough understanding of the reaction mechanisms for the introduction and removal of the Boc group is essential for its effective implementation.

Boc Protection of Amines

The most common method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O). The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks one of the electrophilic carbonyl carbons of Boc₂O. This is followed by the departure of a tert-butyl carbonate leaving group, which subsequently decomposes to the stable and volatile byproducts, carbon dioxide and tert-butanol.[3] While the reaction can proceed without a base, bases like triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or 4-dimethylaminopyridine (DMAP) are often used to scavenge the proton generated and accelerate the reaction.[4][5]

Boc Deprotection

The removal of the Boc group is typically achieved under acidic conditions. The mechanism involves the protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA). This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.[1][6]

References

Me-Tet-PEG4-NHBoc molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and applications of Me-Tet-PEG4-NHBoc, a heterobifunctional linker critical in the field of bioconjugation and antibody-drug conjugate (ADC) development.

Core Molecular Attributes

This compound is a specialized chemical linker that features a methyl-tetrazine moiety, a polyethylene glycol (PEG) spacer, and a Boc-protected amine. This combination of functional groups makes it a versatile tool for covalently linking molecules, particularly in the construction of ADCs. The PEG spacer enhances solubility and reduces aggregation, while the tetrazine and protected amine groups allow for specific, controlled conjugation reactions.

| Property | Value | Source |

| Molecular Formula | C26H40N6O7 | [1] |

| Molecular Weight | 548.64 g/mol | [1] |

| CAS Number | 2143955-71-7 | [1] |

Mechanism of Action: Inverse Electron Demand Diels-Alder Reaction

The primary utility of this compound lies in its ability to participate in an inverse electron demand Diels-Alder (iEDDA) reaction.[2] This is a type of "click chemistry" reaction that is highly efficient and specific. The electron-deficient tetrazine ring on the linker rapidly and selectively reacts with a strained alkene, most commonly a trans-cyclooctene (TCO) group, which can be engineered onto a target molecule such as an antibody. This reaction proceeds quickly under mild, biocompatible conditions without the need for a catalyst.[2]

Experimental Workflow: Antibody-Drug Conjugation

The following diagram illustrates a typical workflow for the creation of an antibody-drug conjugate using this compound. The process involves the initial preparation of the linker and payload, followed by the conjugation to a TCO-modified antibody.

Experimental Protocols

1. Deprotection of this compound (if conjugating to a payload first):

-

Dissolve this compound in a suitable solvent (e.g., dichloromethane).

-

Add an excess of trifluoroacetic acid (TFA) to the solution.

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the solvent and TFA under reduced pressure to obtain the deprotected Me-Tet-PEG4-NH2 linker.

-

Confirm deprotection via mass spectrometry.

2. Conjugation of Deprotected Linker to a Payload (e.g., with an NHS ester):

-

Dissolve the deprotected linker and the NHS-ester functionalized payload in an appropriate anhydrous solvent (e.g., DMF or DMSO) containing a non-nucleophilic base such as diisopropylethylamine (DIPEA).

-

Allow the reaction to proceed at room temperature for 2-4 hours or overnight.

-

Monitor the reaction progress by LC-MS.

-

Purify the linker-payload conjugate using an appropriate chromatographic method (e.g., HPLC).

3. iEDDA Reaction with TCO-Modified Antibody:

-

Prepare the TCO-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).

-

Dissolve the tetrazine-functionalized payload in a biocompatible solvent (e.g., DMSO).

-

Add a molar excess of the tetrazine-payload to the antibody solution. The exact molar ratio should be optimized.

-

Incubate the reaction at room temperature or 37°C for 1-4 hours.

-

The reaction progress can be monitored by techniques such as hydrophobic interaction chromatography (HIC) or SDS-PAGE.

-

Remove the excess, unreacted linker-payload using a desalting column or size-exclusion chromatography.

-

Characterize the final ADC to determine the drug-to-antibody ratio (DAR) using methods like UV-Vis spectroscopy, mass spectrometry, or HIC.

References

Principles of Bioorthogonal Chemistry with Tetrazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles of bioorthogonal chemistry centered on the use of tetrazines. It is designed to serve as a technical resource for researchers and professionals in the fields of chemical biology, drug development, and molecular imaging. This document details the underlying chemical theory, provides quantitative kinetic data, and offers detailed experimental protocols for the application of tetrazine-based bioorthogonal reactions.

Core Principles of Bioorthogonal Chemistry

Bioorthogonal chemistry refers to a class of chemical reactions that can occur within a living system without interfering with native biochemical processes.[1] The term, coined by Carolyn R. Bertozzi, describes reactions that are both non-toxic and highly selective, involving functional groups that are abiotic.[1] For a reaction to be considered bioorthogonal, it must meet several stringent criteria:

-

Selectivity: The reacting partners must only react with each other, ignoring the vast array of other functional groups present in a biological environment.[1]

-

Biocompatibility: The reactants and the resulting linkage must be non-toxic and not perturb the normal physiology of the cell or organism.[1]

-

Kinetics: The reaction must proceed at a reasonable rate at physiological temperatures, pH, and in aqueous environments to be useful for in vivo applications.[1]

-

Stability: The reactants and the resulting covalent bond must be stable under physiological conditions.[1]

The Tetrazine Ligation: An Exceptionally Fast Bioorthogonal Reaction

Among the toolkit of bioorthogonal reactions, the tetrazine ligation has emerged as a particularly powerful method due to its exceptionally fast reaction kinetics.[2][3] This reaction is an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between an electron-deficient 1,2,4,5-tetrazine and a strained dienophile, most commonly a trans-cyclooctene (TCO).[2][4]

The key features of the tetrazine ligation include:

-

Extraordinary Speed: Second-order rate constants can reach up to 106 M-1s-1, allowing for efficient labeling at very low concentrations.[1][5]

-

Irreversibility: The initial [4+2] cycloaddition is followed by a retro-Diels-Alder reaction that releases nitrogen gas (N2), driving the reaction to completion and forming a stable dihydropyridazine product.[1]

-

Tunable Reactivity: The reaction rate can be modulated by altering the substituents on both the tetrazine and the dienophile, enabling applications such as staged labeling.[6]

-

Fluorogenic Potential: Many tetrazine-fluorophore conjugates are quenched, and their fluorescence is "turned on" upon reaction with a dienophile, which is highly advantageous for in vivo imaging.[2]

Quantitative Data: Reaction Kinetics of Tetrazine Ligations

The rate of the iEDDA reaction is highly dependent on the electronic properties of the tetrazine and the ring strain of the dienophile. Electron-withdrawing groups on the tetrazine accelerate the reaction, while electron-donating groups slow it down.[6] The table below summarizes the second-order rate constants for various tetrazine and dienophile pairs.

| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Reference |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | 2000 | 9:1 Methanol/Water | [2] |

| 3,6-di-(2-pyridyl)-s-tetrazine | Bicyclononyne (BCN) | 118 | Methanol | [6] |

| 3,6-diphenyl-s-tetrazine | Bicyclononyne (BCN) | 3.2 | Methanol | [6] |

| 3-(4-fluorophenyl)-6-(pyridin-2-yl)-s-tetrazine | Bicyclononyne (BCN) | 23 | Methanol | [6] |

| 3,6-di-(4-methoxyphenyl)-s-tetrazine | Bicyclononyne (BCN) | 0.58 | Methanol | [6] |

| 3,6-di-(methyl)-s-tetrazine | trans-cyclooctene (TCO) | ~1000 | Aqueous | [7] |

| Pyridyl-tetrazine (Py-Tz) | axial-TCO | >10000 | Not specified | [7] |

| Phenyl-tetrazine (Ph-Tz) | axial-TCO | ~1700 | Not specified | [7] |

| Methyl-tetrazine (Me-Tz) | axial-TCO | ~1700 | Not specified | [7] |

| Triazolyl-tetrazine | axial-TCO | 10332 | Not specified | [7] |

Experimental Protocols

Protocol for Labeling a Protein with a Tetrazine-NHS Ester

This protocol describes the labeling of a protein containing primary amines (e.g., lysine residues) with a commercially available tetrazine-PEG-NHS ester.

Materials:

-

Protein of interest in a suitable buffer (e.g., PBS, pH 7.4-8.5)

-

Tetrazine-PEG-NHS ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Spin desalting columns

-

1 M Sodium Bicarbonate (NaHCO₃)

Procedure:

-

Protein Preparation:

-

Prepare a solution of the protein at a concentration of 1-5 mg/mL in PBS.

-

Add 1 M NaHCO₃ to the protein solution to adjust the pH to 8.0-8.5. For every 100 µL of protein solution, add 5 µL of 1 M NaHCO₃.[1]

-

-

Tetrazine-NHS Ester Solution Preparation:

-

Immediately before use, dissolve the Tetrazine-PEG-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

-

Labeling Reaction:

-

Add the Tetrazine-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester is typically used.

-

Gently mix the reaction and incubate at room temperature for 30-60 minutes or at 4°C for 2 hours.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted Tetrazine-NHS ester using a spin desalting column according to the manufacturer's instructions.[1]

-

Elute the labeled protein with PBS.

-

-

Characterization:

Protocol for Synthesis of a Tetrazine-Fluorophore Conjugate

This protocol describes a general method for conjugating a tetrazine amine to a fluorophore NHS ester.

Materials:

-

Amine-functionalized tetrazine (e.g., 3-(4-benzylamino)-1,2,4,5-tetrazine)

-

Fluorophore-NHS ester (e.g., Alexa Fluor 750 NHS ester)

-

Anhydrous dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

-

Reaction Setup:

-

Dissolve the amine-functionalized tetrazine in anhydrous DMF.

-

In a separate vial, dissolve the fluorophore-NHS ester in anhydrous DMF.

-

Add the fluorophore-NHS ester solution to the tetrazine solution. A slight molar excess of the tetrazine may be used.

-

Add a base such as TEA or DIPEA to the reaction mixture to facilitate the reaction.

-

-

Reaction Conditions:

-

Stir the reaction mixture at room temperature in the dark for 5 hours to overnight.

-

-

Purification:

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the tetrazine-fluorophore conjugate using preparative RP-HPLC.

-

-

Characterization:

-

Confirm the identity and purity of the product by LC-MS and NMR spectroscopy.

-

Visualizations

Caption: Inverse-electron-demand Diels-Alder (iEDDA) reaction mechanism.

Caption: Experimental workflow for protein labeling.

Caption: Tetrazine substituent effects on reactivity and stability.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. Click chemistry - Wikipedia [en.wikipedia.org]

- 5. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. New method for site-selective protein labeling of native proteins with bioorthogonal tetrazine groups | Poster Board #453 - American Chemical Society [acs.digitellinc.com]

- 9. New method for site-selective protein labeling of native proteins with bioorthogonal tetrazine groups | Poster Board #453 - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]

Methodological & Application

Application Notes and Protocols for Me-Tet-PEG4-NHBoc in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for the utilization of Me-Tet-PEG4-NHBoc, a heterobifunctional linker, in the development of antibody-drug conjugates (ADCs). This linker facilitates a highly efficient and specific conjugation of a cytotoxic payload to a monoclonal antibody (mAb) through "click chemistry."

Introduction to this compound

This compound is a state-of-the-art linker molecule designed for the synthesis of ADCs. Its structure comprises three key functional components:

-

Methyl-Tetrazine (Me-Tet): An electron-deficient diene that rapidly and specifically reacts with a trans-cyclooctene (TCO) group via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency under mild, aqueous conditions without interfering with biological functional groups.

-

Polyethylene Glycol (PEG4): A four-unit polyethylene glycol spacer that enhances the solubility and stability of the ADC. PEG linkers can also influence the pharmacokinetic properties of the conjugate.

-

Boc-Protected Amine (NHBoc): A primary amine protected by a tert-butyloxycarbonyl (Boc) group. This protecting group can be removed under acidic conditions to reveal a free amine, which can then be coupled to a cytotoxic payload.

Overall Experimental Workflow

The synthesis of an ADC using this compound involves a multi-step process that begins with the preparation of the individual components and culminates in the purification and characterization of the final conjugate.

Caption: Overall workflow for ADC synthesis using this compound.

Experimental Protocols

Step 1: Preparation of the Me-Tet-PEG4-Payload Conjugate

This initial phase involves the deprotection of the amine group on the this compound linker, followed by its conjugation to the desired cytotoxic payload.

3.1.1. Protocol for Boc Deprotection of this compound

The Boc protecting group is readily removed under acidic conditions to yield a free primary amine.

-

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

-

Procedure:

-

Dissolve this compound in a solution of 20-50% TFA in DCM.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Remove the TFA and DCM under reduced pressure using a rotary evaporator.

-

Neutralize the residue by dissolving it in DCM and washing with saturated sodium bicarbonate solution.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the deprotected Me-Tet-PEG4-NH2 linker.

-

3.1.2. Protocol for Payload Activation and Conjugation

For payloads containing a carboxylic acid, activation with EDC and NHS is a common method to facilitate amide bond formation with the free amine of the linker.

-

Materials:

-

Deprotected Me-Tet-PEG4-NH2

-

Cytotoxic payload with a carboxylic acid group

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Diisopropylethylamine (DIPEA)

-

High-performance liquid chromatography (HPLC) for purification

-

-

Procedure:

-

Dissolve the cytotoxic payload in anhydrous DMF or DMSO.

-

Add 1.5 equivalents of EDC and 1.2 equivalents of NHS to the payload solution.

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

In a separate vial, dissolve the deprotected Me-Tet-PEG4-NH2 in anhydrous DMF or DMSO and add 2-3 equivalents of DIPEA.

-

Add the solution of the deprotected linker to the activated payload solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, or overnight if necessary.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the Me-Tet-PEG4-Payload conjugate by preparative HPLC.

-

Step 2: Preparation of the TCO-Modified Monoclonal Antibody

The antibody is functionalized with a TCO group, typically by reacting lysine residues with a TCO-NHS ester.

-

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

TCO-PEGn-NHS ester (the PEG length can be varied to optimize properties)

-

Anhydrous DMSO

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) for buffer exchange and purification

-

-

Procedure:

-

Perform a buffer exchange for the mAb into a reaction buffer (e.g., PBS, pH 8.0-8.5) to facilitate the NHS ester reaction.

-

Prepare a stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO.

-

Add a 5-20 molar excess of the TCO-PEGn-NHS ester to the mAb solution. The exact ratio should be optimized to achieve the desired degree of labeling.

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

-

Remove the excess, unreacted TCO-PEGn-NHS ester and exchange the buffer back to a storage buffer (e.g., PBS, pH 7.4) using a desalting column (SEC).

-

Determine the degree of labeling (average number of TCO groups per antibody) using methods such as MALDI-TOF mass spectrometry or by reacting with a tetrazine-fluorophore conjugate and measuring the absorbance.

-

Step 3: ADC Synthesis via iEDDA Click Reaction

The TCO-modified antibody is reacted with the Me-Tet-PEG4-Payload conjugate to form the final ADC.[1]

-

Materials:

-

TCO-modified mAb

-

Me-Tet-PEG4-Payload conjugate

-

Reaction buffer (e.g., PBS, pH 7.4)

-

-

Procedure:

-

Dissolve the Me-Tet-PEG4-Payload conjugate in a minimal amount of a biocompatible solvent (e.g., DMSO) and then dilute into the reaction buffer.

-

Add a 1.5-5 molar excess of the Me-Tet-PEG4-Payload conjugate to the TCO-modified mAb. The stoichiometry can be adjusted to control the reaction rate and ensure complete conjugation.

-

Incubate the reaction at room temperature for 1-4 hours, or at 4°C overnight. The reaction is typically very fast, with significant product formation occurring within the first hour.[2]

-

Monitor the reaction progress by analyzing aliquots using techniques like hydrophobic interaction chromatography (HIC) to observe the formation of the ADC and the disappearance of the starting mAb.

-

Step 4: Purification and Characterization of the ADC

The final ADC must be purified to remove any unreacted payload-linker and other impurities. The purified ADC is then thoroughly characterized.

3.4.1. Purification

-

Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating proteins based on their hydrophobicity. Since the payload is typically hydrophobic, ADCs with different drug-to-antibody ratios (DAR) can be separated. This method can also be used to remove unconjugated antibody.

-

Size-Exclusion Chromatography (SEC): SEC is used to remove smaller impurities such as excess linker-payload and to assess the level of aggregation in the final ADC product.

3.4.2. Characterization

-

Drug-to-Antibody Ratio (DAR) Determination:

-

HIC-HPLC: The peak areas of the different DAR species can be integrated to calculate the average DAR.

-

UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the payload, the DAR can be estimated.

-

Mass Spectrometry (MS): Native MS or LC-MS after deglycosylation can provide a precise measurement of the mass of the different DAR species, allowing for accurate DAR determination.

-

-

Purity and Aggregation Analysis:

-

SEC-HPLC: Used to determine the percentage of monomeric ADC and to quantify any aggregates or fragments.

-

SDS-PAGE: Can be used under reducing and non-reducing conditions to assess the integrity of the ADC.

-

-

In Vitro Cell-Based Assays: The potency of the ADC is evaluated using cell viability assays on target and non-target cell lines to determine its efficacy and specificity.

Quantitative Data Summary

The following tables provide representative data that can be generated during the ADC development process using this compound. The exact values will vary depending on the specific antibody, payload, and reaction conditions used.

Table 1: Reaction Conditions and Resulting Drug-to-Antibody Ratio (DAR)

| Molar Excess of TCO-NHS Ester (to mAb) | Molar Excess of Me-Tet-PEG4-Payload (to TCO-mAb) | Average DAR (by HIC) |

| 5 | 2 | 1.8 |

| 10 | 3 | 3.5 |

| 20 | 5 | 5.2 |

Table 2: Characterization of Purified ADC

| Analytical Method | Parameter | Result |

| HIC-HPLC | Average DAR | 3.5 |

| SEC-HPLC | Monomer Purity | >98% |

| SEC-HPLC | Aggregates | <2% |

| Native Mass Spectrometry | Major DAR Species | DAR 4 |

| In Vitro Cytotoxicity | IC50 (Target Cells) | 0.5 nM |

| In Vitro Cytotoxicity | IC50 (Non-Target Cells) | >1000 nM |

Signaling Pathway and Mechanism of Action

While this compound is a chemical tool and not directly involved in biological signaling, it is a critical component in the construction of an ADC that will ultimately modulate a cellular pathway. The general mechanism of action for an ADC is depicted below.

Caption: General mechanism of action for an antibody-drug conjugate.

Conclusion

This compound is a versatile and highly effective linker for the development of ADCs. The use of iEDDA click chemistry allows for a rapid, specific, and high-yielding conjugation reaction under biocompatible conditions. The protocols and data presented herein provide a comprehensive guide for researchers and scientists to successfully utilize this linker in their ADC development programs. Careful optimization of each step, from payload conjugation to final purification, is crucial for obtaining a homogenous and potent ADC with desirable therapeutic properties.

References

Application Notes and Protocols: Me-Tet-PEG4-NHBoc Reaction with TCO-Modified Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inverse electron-demand Diels-Alder (iEDDA) cycloaddition between tetrazine and trans-cyclooctene (TCO) is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction kinetics and high specificity.[1] This reaction proceeds rapidly under mild, physiological conditions without the need for a catalyst, making it an ideal tool for conjugating biomolecules in complex biological environments.[1][2] The Me-Tet-PEG4-NHBoc linker is a valuable reagent in this context, featuring a methyl-tetrazine moiety for reaction with TCO-modified molecules, a hydrophilic PEG4 spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine for potential subsequent modifications.[3][4]

These application notes provide detailed protocols for the conjugation of this compound to TCO-modified proteins, a critical process in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced imaging probes.[3][5]

Reaction Principle

The core of this methodology is a two-step process. First, the protein of interest is functionalized with a TCO moiety, typically by reacting primary amines (e.g., lysine residues) with a TCO-NHS ester. Second, the TCO-modified protein is reacted with this compound. The highly efficient and specific iEDDA reaction between the tetrazine and TCO groups forms a stable covalent bond, yielding the desired protein conjugate.[1]

Key Applications

-

Antibody-Drug Conjugates (ADCs): Site-specific or lysine-based conjugation of cytotoxic drugs functionalized with TCO to tetrazine-modified antibodies, or vice versa.

-

In Vivo Imaging: Pre-targeting strategies where a TCO-modified antibody is administered first, followed by a smaller, rapidly clearing tetrazine-labeled imaging agent (e.g., a PET or fluorescence probe).

-

Protein-Protein Conjugation: Creating well-defined protein complexes for research and therapeutic applications.[1][2]

-

Surface Immobilization: Covalently attaching proteins to tetrazine-functionalized surfaces for applications like ELISA.[6]

Experimental Protocols

Part 1: Modification of Protein with TCO-NHS Ester

This protocol describes the modification of a protein (e.g., an antibody) with a TCO-NHS ester to introduce the TCO functionality.

Materials:

-

Protein of interest (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

-

TCO-PEG4-NHS ester (or similar TCO-NHS ester)

-

Anhydrous DMSO or DMF

-

Reaction Buffer: Amine-free buffer such as PBS (20 mM sodium phosphate, 150 mM NaCl, pH 7.4-8.0) or 100 mM carbonate/bicarbonate buffer (pH 8.0-8.5).

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Protocol:

-

Protein Preparation: Buffer exchange the protein into the Reaction Buffer at a concentration of 1-5 mg/mL using a desalting column.

-

TCO-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution. The optimal molar excess may need to be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice, with gentle mixing.

-

Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature.

-

Purification: Remove excess, unreacted TCO-NHS ester and quenching buffer salts by buffer exchanging the TCO-modified protein into a suitable storage buffer (e.g., PBS, pH 7.4) using a desalting column.

-

Characterization (Optional but Recommended): Determine the degree of labeling (DOL), i.e., the average number of TCO molecules per protein, using MALDI-TOF mass spectrometry or by using a TCO reagent with a UV-vis tracer.

Part 2: Reaction of TCO-Modified Protein with this compound

This protocol details the bioorthogonal reaction between the TCO-modified protein and this compound.

Materials:

-

TCO-modified protein (from Part 1)

-

This compound

-

Reaction Buffer: PBS, pH 6.0-7.5

-

Analytical tools for characterization (e.g., SDS-PAGE, mass spectrometer, HPLC)

Protocol:

-

Reagent Preparation: Prepare a stock solution of this compound in a suitable organic solvent like DMSO.

-

Conjugation Reaction: To the TCO-modified protein in Reaction Buffer, add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of the this compound stock solution.

-

Incubation: Incubate the reaction for 30-120 minutes at room temperature. The reaction is often complete within 30 minutes due to the fast kinetics.[2] For reactions at 4°C, extend the incubation time. The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

Purification (Optional): If necessary, remove any unreacted this compound by size-exclusion chromatography (SEC) or dialysis, especially for applications requiring high purity.

-

Characterization: Analyze the final conjugate to confirm successful ligation and determine the conjugation efficiency.

-

SDS-PAGE: A successful conjugation will result in a shift in the molecular weight of the protein band.

-

Mass Spectrometry (LC-MS or MALDI-TOF): Provides a precise mass of the final conjugate, confirming the addition of the this compound moiety.

-

HPLC (SEC or RP): Can be used to assess the purity of the conjugate and separate it from any unreacted protein.

-

Data Presentation

Table 1: Typical Reaction Parameters for TCO-Tetrazine Ligation

| Parameter | Recommended Condition | Notes |

| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |

| Stoichiometry (Tetrazine:TCO) | 1.1:1 to 1.5:1 | A slight excess of the tetrazine reagent is often used.[2] |

| Reaction Buffer | PBS, pH 6.0-7.5 | Avoid amine-containing buffers like Tris during NHS ester reactions.[7] |

| Temperature | 4°C to 37°C | Room temperature is typically sufficient.[2] |

| Reaction Time | 30 - 120 minutes | The reaction is very fast; longer times may be needed at lower concentrations or temperatures.[2] |

Table 2: Quantitative Analysis of TCO-Modification and Tetrazine Ligation

| Analytical Method | Parameter Measured | Typical Result |

| MALDI-TOF MS | Degree of Labeling (DOL) of TCO | A distribution of species with varying numbers of TCO modifications. |

| SDS-PAGE | Molecular Weight Shift | Increased molecular weight of the protein after conjugation. |

| LC-MS | Conjugation Efficiency | High conversion (>95%) of the TCO-modified protein to the final conjugate. |

| SEC-HPLC | Purity of Conjugate | A single, sharp peak corresponding to the conjugated protein. |

Visualizations

Caption: Experimental workflow for protein conjugation.

Caption: Chemical reaction schematic.

References

- 1. broadpharm.com [broadpharm.com]

- 2. interchim.fr [interchim.fr]

- 3. medchemexpress.com [medchemexpress.com]

- 4. precisepeg.com [precisepeg.com]

- 5. Amino-PEG4-tris-PEG3-TCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 6. mdpi.com [mdpi.com]

- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]

Application Notes and Protocols for Peptide Bioconjugation using Me-Tet-PEG4-NHBoc

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bioconjugation of peptides is a cornerstone of modern drug development, diagnostics, and life sciences research. The ability to specifically and efficiently label peptides with moieties such as imaging agents, therapeutic payloads, or pharmacokinetic modifiers is crucial for advancing these fields. One of the most powerful tools in the bioconjugation toolbox is the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (TCO). This "click chemistry" reaction is characterized by its rapid kinetics, high specificity, and biocompatibility, proceeding efficiently under physiological conditions without the need for a catalyst.[1][2][3][4]

The reagent, Me-Tet-PEG4-NHBoc, is a highly versatile linker for peptide bioconjugation. It features a methyl-substituted tetrazine for the iEDDA reaction, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance solubility and reduce aggregation, and a Boc-protected amine for further functionalization if required. This application note provides detailed protocols for the bioconjugation of peptides using this compound, including the initial modification of the peptide with a TCO group, the subsequent tetrazine ligation reaction, and methods for purification and characterization of the final conjugate.

Principle of the Reaction

The core of the bioconjugation strategy lies in the iEDDA reaction between the tetrazine moiety of this compound and a TCO-modified peptide. This reaction is exceptionally fast and selective, allowing for efficient conjugation even at low concentrations.[1][2] The reaction proceeds through a [4+2] cycloaddition followed by a retro-Diels-Alder reaction, releasing dinitrogen gas and forming a stable dihydropyrazine product.

Quantitative Data

| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | [1][2] |

| Benzylamino-tetrazine | trans-cyclooctene | ~6000 | [5] |

| 3-methyl-6-phenyl-1,2,4,5-tetrazine | (E)-cyclooct-4-enol | 330 ± 20 | |

| 3,6-diphenyl-1,2,4,5-tetrazine | (E)-cyclooct-4-enol | 130 ± 10 |

Note: Reaction conditions such as solvent, temperature, and pH can influence the reaction rate.

Experimental Protocols

Part 1: Preparation of a TCO-Modified Peptide

Before conjugation with this compound, the peptide of interest must be functionalized with a trans-cyclooctene (TCO) group. This is typically achieved by reacting a commercially available TCO derivative with a suitable functional group on the peptide, such as a primary amine (e.g., the N-terminus or the side chain of a lysine residue) or a thiol (e.g., the side chain of a cysteine residue).

Protocol 1A: TCO-Modification of a Peptide via Lysine Residue

This protocol utilizes a TCO-NHS ester to label primary amines on the peptide.

Materials:

-

Peptide with an available primary amine (N-terminus or lysine side chain)

-

TCO-PEG4-NHS Ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

0.1 M Sodium bicarbonate buffer, pH 8.3-8.5

-

Reversed-phase high-performance liquid chromatography (RP-HPLC) system for purification

-

Mass spectrometer for characterization

Procedure:

-

Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a final concentration of 1-5 mg/mL.

-

Immediately prior to use, dissolve the TCO-PEG4-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Add a 5-10 molar excess of the TCO-PEG4-NHS ester solution to the peptide solution.

-

Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

-

Monitor the reaction progress by RP-HPLC and/or mass spectrometry to confirm the formation of the TCO-peptide conjugate.

-

Purify the TCO-modified peptide by RP-HPLC to remove unreacted TCO-NHS ester and other impurities.

-

Lyophilize the purified TCO-peptide and store at -20°C or -80°C.

-

Confirm the identity and purity of the TCO-peptide by mass spectrometry.

Protocol 1B: TCO-Modification of a Peptide via Cysteine Residue

This protocol uses a TCO-maleimide to label thiol groups on the peptide.

Materials:

-

Peptide containing a cysteine residue

-

TCO-PEG4-Maleimide